molecular formula C8H13N B3216689 4-Ethynylcyclohexan-1-amine CAS No. 117241-80-2

4-Ethynylcyclohexan-1-amine

Cat. No.: B3216689
CAS No.: 117241-80-2
M. Wt: 123.20
InChI Key: BOIYQEFXOGKUHY-UHFFFAOYSA-N
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Description

4-Ethynylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an ethynyl group at the fourth position and an amine group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylcyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone.

    Formation of 4-Ethynylcyclohexanone: Cyclohexanone undergoes a reaction with ethynylmagnesium bromide (Grignard reagent) to form 4-ethynylcyclohexanone.

    Reduction to 4-Ethynylcyclohexanol: The 4-ethynylcyclohexanone is then reduced using a reducing agent such as sodium borohydride to yield 4-ethynylcyclohexanol.

    Conversion to this compound: Finally, the 4-ethynylcyclohexanol is subjected to amination using reagents like ammonia or primary amines under suitable conditions to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides under basic conditions.

Major Products:

    Oxidation: 4-Ethynylcyclohexanone or 4-ethynylcyclohexanoic acid.

    Reduction: 4-Ethylcyclohexan-1-amine.

    Substitution: N-acyl-4-ethynylcyclohexan-1-amine or N-sulfonyl-4-ethynylcyclohexan-1-amine.

Scientific Research Applications

4-Ethynylcyclohexan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethynylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and activity. Pathways involved may include modulation of enzymatic activity or receptor signaling.

Comparison with Similar Compounds

    4-Ethylcyclohexan-1-amine: Lacks the ethynyl group, resulting in different reactivity and applications.

    Cyclohexan-1-amine: A simpler structure without the ethynyl substitution, leading to distinct chemical properties.

    4-Phenylcyclohexan-1-amine:

Uniqueness: 4-Ethynylcyclohexan-1-amine is unique due to the presence of the ethynyl group, which imparts specific electronic and steric properties, making it valuable for specialized applications in synthesis and research.

Properties

IUPAC Name

4-ethynylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-7-3-5-8(9)6-4-7/h1,7-8H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIYQEFXOGKUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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